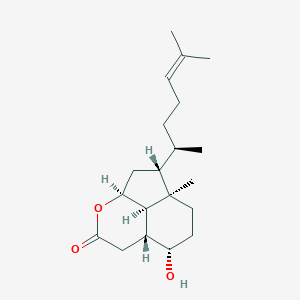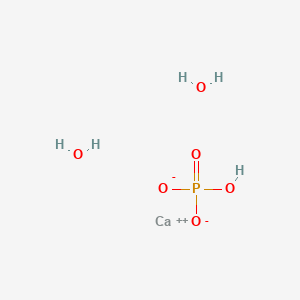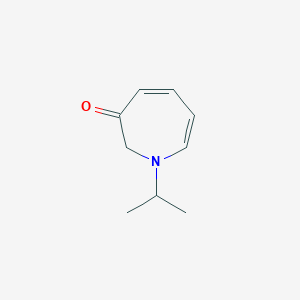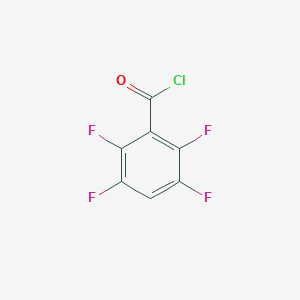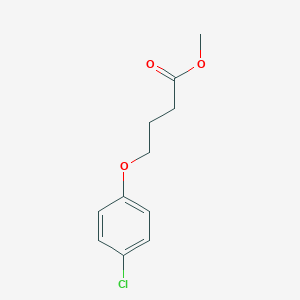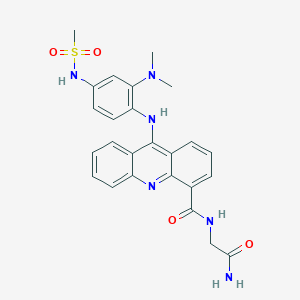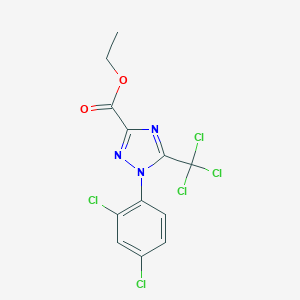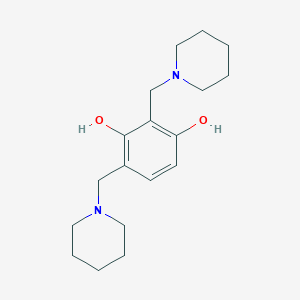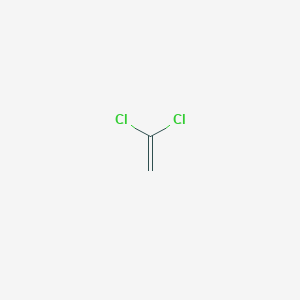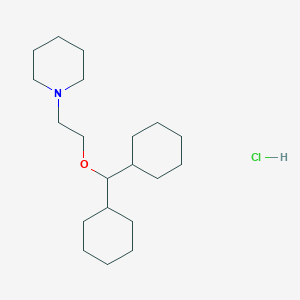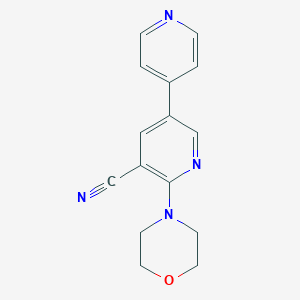
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit promising anti-tumor properties, making it a potential candidate for cancer treatment. The purpose of
作用機序
The mechanism of action of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine involves the inhibition of a protein kinase known as DYRK1A. This protein kinase is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the regulation of programmed cell death and is activated in response to various cellular signals. In addition to its anti-tumor properties, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. In addition, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications, making it a valuable tool for cancer research. However, there are also some limitations to the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, the compound can be toxic at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for the study of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine. One area of research could focus on the development of more potent inhibitors of DYRK1A. This could involve the synthesis of new compounds or the modification of existing compounds to increase their potency. Another area of research could focus on the development of new cancer therapies that target DYRK1A. This could involve the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in combination with other drugs or the development of new drugs that target other proteins involved in cancer cell growth and proliferation. Finally, future research could focus on the development of new methods for the delivery of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine to cancer cells. This could involve the use of nanoparticles or other drug delivery systems to improve the efficacy of the compound.
科学的研究の応用
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-tumor properties in several types of cancer, including breast cancer, prostate cancer, and lung cancer. Studies have also shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
CAS番号 |
108610-78-2 |
|---|---|
製品名 |
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine |
分子式 |
C15H14N4O |
分子量 |
266.3 g/mol |
IUPAC名 |
2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c16-10-13-9-14(12-1-3-17-4-2-12)11-18-15(13)19-5-7-20-8-6-19/h1-4,9,11H,5-8H2 |
InChIキー |
WNXSIPLQLUDQDP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
正規SMILES |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
その他のCAS番号 |
108610-78-2 |
同義語 |
3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine AWD 122-14 AWD-122-14 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

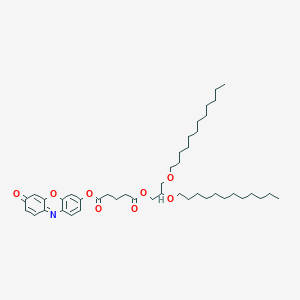
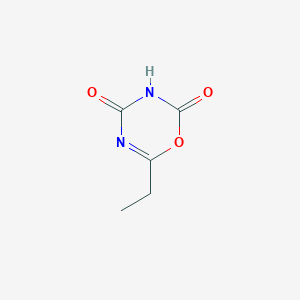
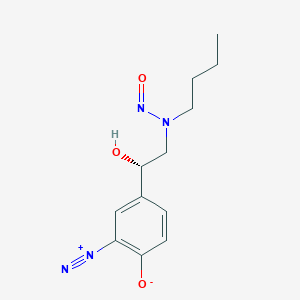
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
